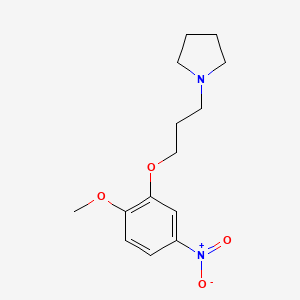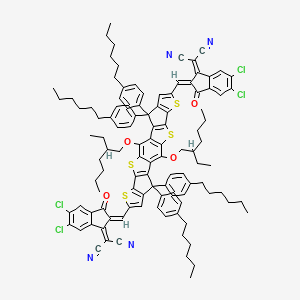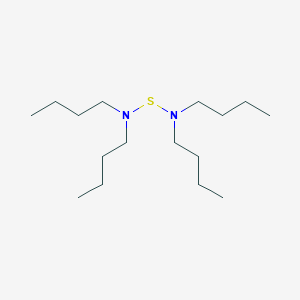
N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine: is an organic compound with a complex structure that includes both amine and thiohydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine typically involves the reaction of dibutylamine with sulfur-containing reagents under controlled conditions. One common method involves the reaction of dibutylamine with sulfur monochloride (S2Cl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out at a temperature range of 50-70°C, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into simpler amines or thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the amino or thiohydroxylamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiohydroxylamine group is particularly reactive and can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
N,N-Dibutylethanolamine: Similar structure but with an ethanolamine group instead of thiohydroxylamine.
N,N-Dibutyl-1,3-propanediamine: Contains a propanediamine group, differing in the length of the carbon chain and functional groups.
Uniqueness: N,N-Dibutyl-S-(dibutylamino)thiohydroxylamine is unique due to its combination of amine and thiohydroxylamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H36N2S |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
N-butyl-N-(dibutylamino)sulfanylbutan-1-amine |
InChI |
InChI=1S/C16H36N2S/c1-5-9-13-17(14-10-6-2)19-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
OMPYXRIISRBAIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



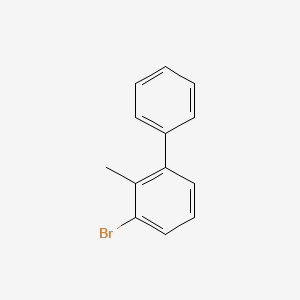
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
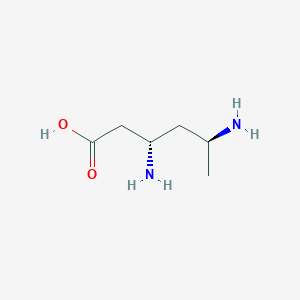
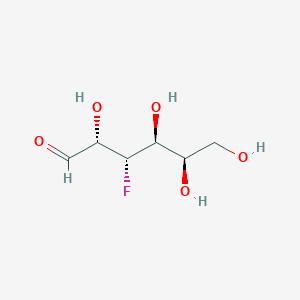
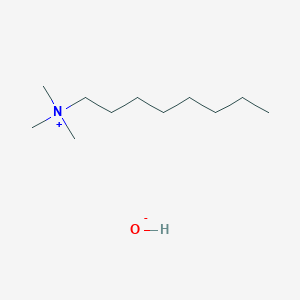
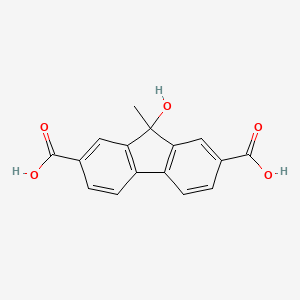
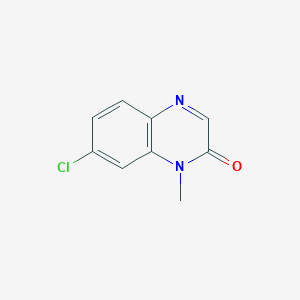
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)


